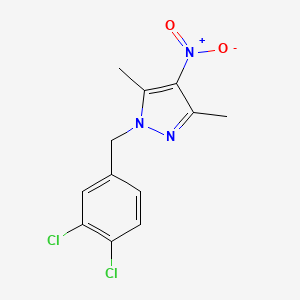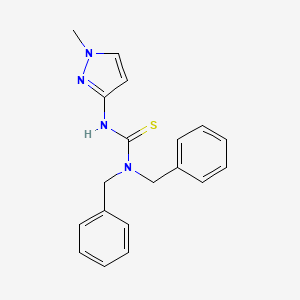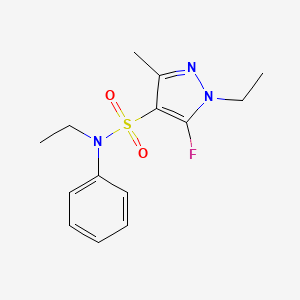
N,1-Diethyl-5-fluoro-3-methyl-N-phenyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,1-DIETHYL-5-FLUORO-3-METHYL-N~4~-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in various sectors of the chemical industry, including medicine and agriculture
Preparation Methods
The synthesis of N4,1-DIETHYL-5-FLUORO-3-METHYL-N~4~-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the condensation of 1,3-diketones with arylhydrazines . The reaction conditions often include the use of catalysts such as Nano-ZnO to achieve regioselectivity . Industrial production methods may involve multicomponent processes and the use of transition-metal catalysts to enhance efficiency and yield .
Chemical Reactions Analysis
N~4~,1-DIETHYL-5-FLUORO-3-METHYL-N~4~-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a starting material for the synthesis of more complex heterocyclic systems . In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the agricultural industry as a potential pesticide .
Mechanism of Action
The mechanism of action of N4,1-DIETHYL-5-FLUORO-3-METHYL-N~4~-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, N4,1-DIETHYL-5-FLUORO-3-METHYL-N~4~-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties . Similar compounds include 3-methyl-1-phenyl-1H-pyrazol-5-ol and 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide . These compounds share the pyrazole core but differ in their substituents, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C14H18FN3O2S |
|---|---|
Molecular Weight |
311.38 g/mol |
IUPAC Name |
N,1-diethyl-5-fluoro-3-methyl-N-phenylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H18FN3O2S/c1-4-17-14(15)13(11(3)16-17)21(19,20)18(5-2)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3 |
InChI Key |
OSBGDRVHIQSUGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N(CC)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


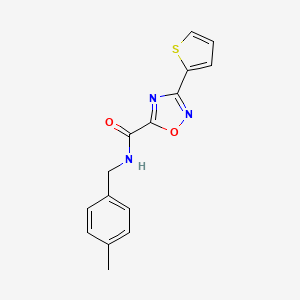
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921923.png)
![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10921927.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10921930.png)
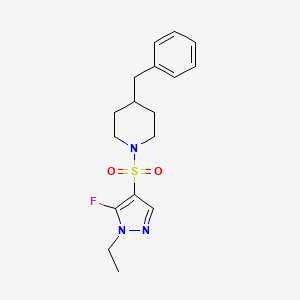
![6-cyclopropyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921941.png)
![N-(2-ethoxyphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921948.png)
![2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10921951.png)
![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B10921953.png)
![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine](/img/structure/B10921955.png)
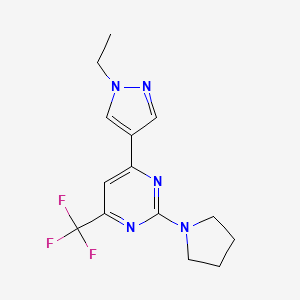
![3-cyclopropyl-4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921963.png)
